molecular formula C19H16N4O B12904491 1,7-Dibenzylpurin-6-one CAS No. 3649-38-5

1,7-Dibenzylpurin-6-one

Cat. No.: B12904491
CAS No.: 3649-38-5
M. Wt: 316.4 g/mol
InChI Key: AMLDVRKMVNSTCD-UHFFFAOYSA-N
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Description

1,7-Dibenzylpurin-6-one is a chemical compound with the molecular formula C20H16N4O It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibenzylpurin-6-one can be synthesized through several synthetic routes. One common method involves the reaction of purine derivatives with benzyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the purine nitrogen attacks the benzyl halide, resulting in the formation of the dibenzylated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibenzylpurin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Benzyl halides, alkyl halides, and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

1,7-Dibenzylpurin-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer and cardiovascular diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,7-dibenzylpurin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit bromodomain-containing protein 4 (BRD4), an epigenetic reader involved in gene transcription regulation. The compound binds to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones, thereby modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dibenzyltheophylline: A derivative of theophylline with similar structural features.

    1,7-Dibenzylxanthine: Another purine derivative with comparable properties.

Uniqueness

1,7-Dibenzylpurin-6-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BRD4 makes it a valuable compound in medicinal chemistry research.

Properties

CAS No.

3649-38-5

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

1,7-dibenzylpurin-6-one

InChI

InChI=1S/C19H16N4O/c24-19-17-18(20-13-22(17)11-15-7-3-1-4-8-15)21-14-23(19)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

AMLDVRKMVNSTCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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